molecular formula C21H17N3O4S2 B11088128 4-[(furan-2-ylmethyl)sulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole

4-[(furan-2-ylmethyl)sulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole

Cat. No.: B11088128
M. Wt: 439.5 g/mol
InChI Key: YNBDPEPSMBFDGC-UHFFFAOYSA-N
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Description

2-FURYLMETHYL [6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOL-4-YL] SULFIDE is a complex organic compound with a unique structure that combines several functional groups, including a furan ring, a nitro group, an oxathiolane ring, and an indazole moiety

Preparation Methods

The synthesis of 2-FURYLMETHYL [6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOL-4-YL] SULFIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Nitro Group: Nitration of the indazole core is typically achieved using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Oxathiolane Ring: The oxathiolane ring can be introduced via a nucleophilic substitution reaction involving a suitable thiol and an epoxide.

    Formation of the Furan Ring: The furan ring is often synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Final Coupling: The final step involves coupling the furan ring with the nitro-indazole-oxathiolane intermediate using a suitable coupling reagent, such as a sulfonyl chloride.

Chemical Reactions Analysis

2-FURYLMETHYL [6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOL-4-YL] SULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Hydrolysis: The oxathiolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and diol.

Mechanism of Action

The mechanism of action of 2-FURYLMETHYL [6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOL-4-YL] SULFIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C21H17N3O4S2

Molecular Weight

439.5 g/mol

IUPAC Name

4-(furan-2-ylmethylsulfanyl)-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenylindazole

InChI

InChI=1S/C21H17N3O4S2/c25-24(26)15-11-17-19(18(12-15)30-13-16-7-4-8-27-16)20(21-28-9-10-29-21)22-23(17)14-5-2-1-3-6-14/h1-8,11-12,21H,9-10,13H2

InChI Key

YNBDPEPSMBFDGC-UHFFFAOYSA-N

Canonical SMILES

C1CSC(O1)C2=NN(C3=C2C(=CC(=C3)[N+](=O)[O-])SCC4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

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